molecular formula C7H18N2O B062889 4-(Dimethylamino)-2-(methylamino)butan-1-OL CAS No. 189079-35-4

4-(Dimethylamino)-2-(methylamino)butan-1-OL

Cat. No. B062889
M. Wt: 146.23 g/mol
InChI Key: KOHUGDXETQSBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-(methylamino)butan-1-OL, also known as DMBA, is a chiral amine that has been widely used in various fields of scientific research. DMBA is a versatile compound that can be synthesized through a variety of methods and has a wide range of applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-(Dimethylamino)-2-(methylamino)butan-1-OL is not fully understood, but it is believed to act as a weak base and a proton acceptor. 4-(Dimethylamino)-2-(methylamino)butan-1-OL can form hydrogen bonds with various functional groups, such as carboxylic acids and alcohols, and can also form ion pairs with various cations, such as sodium and potassium.

Biochemical And Physiological Effects

4-(Dimethylamino)-2-(methylamino)butan-1-OL has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase, inhibition of monoamine oxidase, and enhancement of the release of neurotransmitters. 4-(Dimethylamino)-2-(methylamino)butan-1-OL has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

4-(Dimethylamino)-2-(methylamino)butan-1-OL has several advantages for lab experiments, including its versatility, ease of synthesis, and low cost. However, 4-(Dimethylamino)-2-(methylamino)butan-1-OL also has several limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the use of 4-(Dimethylamino)-2-(methylamino)butan-1-OL in scientific research. One potential area of research is the development of new synthetic methods for 4-(Dimethylamino)-2-(methylamino)butan-1-OL. Another potential area of research is the study of the mechanism of action of 4-(Dimethylamino)-2-(methylamino)butan-1-OL and its potential use as a therapeutic agent for various diseases. Additionally, 4-(Dimethylamino)-2-(methylamino)butan-1-OL could be used as a tool for studying the structure and function of various biomolecules, such as enzymes and receptors.

Synthesis Methods

4-(Dimethylamino)-2-(methylamino)butan-1-OL can be synthesized through a variety of methods, including catalytic reduction of the corresponding imine, reductive amination of 4-(dimethylamino)butanone, and Mannich reaction of formaldehyde, dimethylamine, and methylamine. The most common method for synthesizing 4-(Dimethylamino)-2-(methylamino)butan-1-OL is through the Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and methylamine in the presence of a suitable catalyst.

Scientific Research Applications

4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In biochemistry, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a reagent for the analysis of amino acids and peptides. In pharmacology, 4-(Dimethylamino)-2-(methylamino)butan-1-OL has been used as a tool for studying the mechanism of action of various drugs.

properties

CAS RN

189079-35-4

Product Name

4-(Dimethylamino)-2-(methylamino)butan-1-OL

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

4-(dimethylamino)-2-(methylamino)butan-1-ol

InChI

InChI=1S/C7H18N2O/c1-8-7(6-10)4-5-9(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

KOHUGDXETQSBCV-UHFFFAOYSA-N

SMILES

CNC(CCN(C)C)CO

Canonical SMILES

CNC(CCN(C)C)CO

synonyms

1-Butanol,4-(dimethylamino)-2-(methylamino)-(9CI)

Origin of Product

United States

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